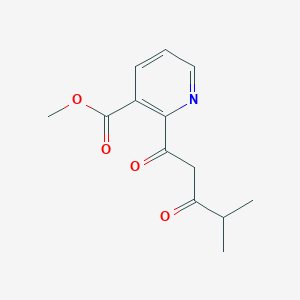![molecular formula C2Cl6O2 B14330862 Trichloro[(trichloromethyl)peroxy]methane CAS No. 111005-89-1](/img/structure/B14330862.png)
Trichloro[(trichloromethyl)peroxy]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[(trichloromethyl)peroxy]methane is an organochlorine compound characterized by the presence of both trichloromethyl and peroxy groups. This compound is known for its significant reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(trichloromethyl)peroxy]methane typically involves the chlorination of organic precursors under controlled conditions. One common method is the reaction of trichloromethane with chlorine gas in the presence of ultraviolet light, which facilitates the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are conducted in specialized reactors where temperature, pressure, and light exposure are carefully controlled to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro[(trichloromethyl)peroxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler chlorinated compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and peroxy compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trichloro[(trichloromethyl)peroxy]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its reactivity with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of trichloro[(trichloromethyl)peroxy]methane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The peroxy group is particularly reactive, facilitating oxidation reactions and the formation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethane (Chloroform): A common solvent with similar chlorinated structure.
Trichloroacetic Acid: Known for its strong acidity due to the presence of the trichloromethyl group.
Trichloromethanesulfonic Acid: Another strong acid with similar functional groups.
Uniqueness
Trichloro[(trichloromethyl)peroxy]methane is unique due to the presence of both trichloromethyl and peroxy groups, which confer distinct reactivity and chemical properties. This dual functionality makes it valuable in various chemical processes and applications.
Propriétés
Numéro CAS |
111005-89-1 |
|---|---|
Formule moléculaire |
C2Cl6O2 |
Poids moléculaire |
268.7 g/mol |
Nom IUPAC |
trichloro(trichloromethylperoxy)methane |
InChI |
InChI=1S/C2Cl6O2/c3-1(4,5)9-10-2(6,7)8 |
Clé InChI |
NDHYXZCDTGNTSM-UHFFFAOYSA-N |
SMILES canonique |
C(OOC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


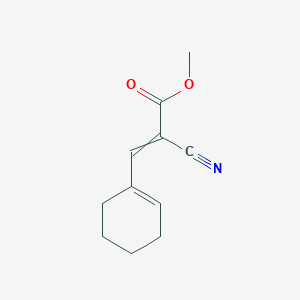
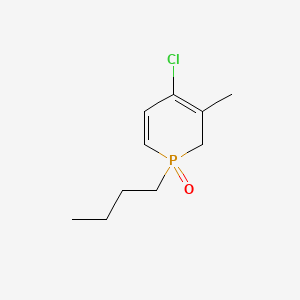
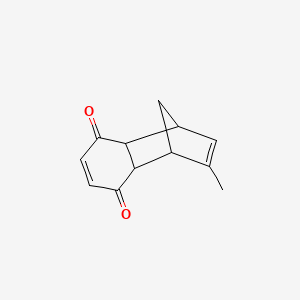
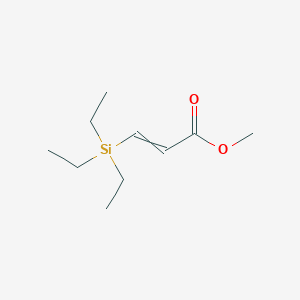
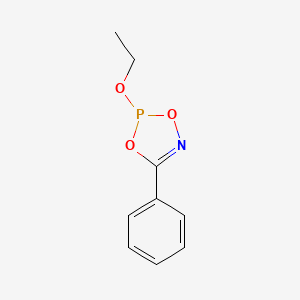
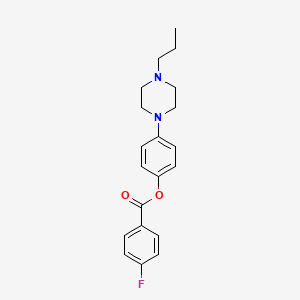
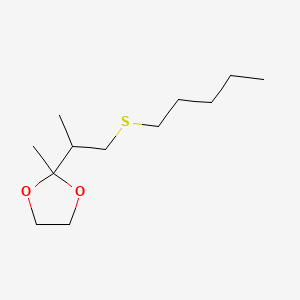
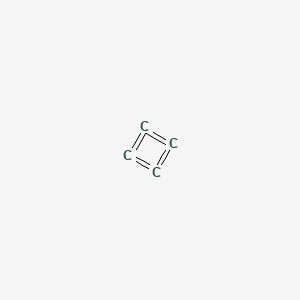
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
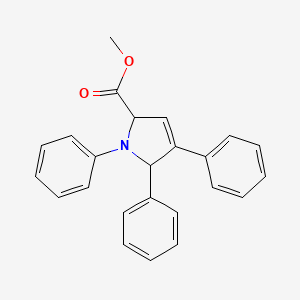
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
